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Compound of Interest

Compound Name:
Combretastatin A-1 phosphate

tetrasodium

Cat. No.: B1684103 Get Quote

Combretastatin A-1 Phosphate (CA1P), and its closely related analog Combretastatin A-4

Phosphate (CA4P), are potent vascular disrupting agents (VDAs) that target the established

tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.

[1] While showing promise as monotherapies, their efficacy is often limited to the tumor core,

leaving a viable rim of peripheral tumor cells.[2] This has prompted extensive research into

combination therapies to enhance their anti-tumor activity. This guide provides a comparative

overview of the synergistic effects of CA1P and CA4P with other therapeutic agents, supported

by experimental data and detailed protocols.

Mechanism of Action: Disruption of Tubulin
Polymerization and Vascular Collapse
CA1P is a water-soluble prodrug that is dephosphorylated in vivo to its active form,

combretastatin A-1.[3] This active metabolite binds to the colchicine-binding site on β-tubulin,

inhibiting tubulin polymerization and disrupting the microtubule cytoskeleton of endothelial

cells.[1][4] This leads to endothelial cell shape changes, increased vascular permeability, and

ultimately, the collapse of the tumor vasculature.
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Mechanism of Action of Combretastatin A-1 Phosphate.
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Combination with Chemotherapy
Cisplatin
The combination of CA1P with the alkylating agent cisplatin has shown significant synergistic

anti-tumor activity in preclinical models. The rationale is that CA1P-induced vascular shutdown

can trap chemotherapy drugs within the tumor, increasing their local concentration and efficacy.

Quantitative Data Summary

Combinatio
n Agent

Cancer
Model

CA1P/CA4P
Dose

Cisplatin
Dose

Key
Synergistic
Outcome

Reference

CA1P

Murine

Adenocarcino

ma (MAC 29)

100 mg/kg Not Specified

Significant

potentiation

of anti-tumor

effects.

[3][5]

CA4P

Human

Osteosarcom

a Xenograft

Not Specified Not Specified

Significant

inhibition of

tumor growth

and lung

metastasis

compared to

monotherapy.

[6]

AC-7700

(CA-4

derivative)

Murine Colon

26 Tumor
20-80 mg/kg 2.5-5 mg/kg

Increased

anti-tumor

activity and

cure rate.

Increased

cisplatin

concentration

in the tumor.

[7]

Experimental Protocol: CA1P and Cisplatin in a Murine Adenocarcinoma Model[3][5]

Animal Model: Female inbred mice are used.
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Tumor Implantation: A well-differentiated, transplantable murine colon adenocarcinoma

(MAC 29) is implanted.

Treatment Groups:

Control (vehicle)

CA1P alone (at its maximum tolerated dose)

Cisplatin alone

CA1P (100 mg/kg) in combination with cisplatin

Drug Administration: Drugs are administered intraperitoneally.

Endpoint: Tumor growth is monitored, and anti-tumor effects are evaluated.
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Workflow for Preclinical Study of CA1P and Cisplatin.
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Cytarabine
In hematological malignancies like Acute Myeloid Leukemia (AML), CA1P (also known as

OXi4503) has been investigated in combination with cytarabine (ARA-C). The dual-function of

OXi4503, exhibiting both vascular disrupting and cytotoxic properties, is thought to synergize

with the cytotoxic effects of cytarabine.[8][9]

Quantitative Data Summary

Combinatio
n Agent

Patient
Population

CA1P
(OXi4503)
Dose

Cytarabine
Dose

Key
Synergistic
Outcome

Reference

Cytarabine

(ARA-C)

Relapsed/Ref

ractory AML

MTD: 9.76

mg/m²
1 g/m²

Overall

Response

Rate (ORR)

of 19% (2

CR, 2 CRi, 1

PR). Median

OS of 528

days for

responders

vs. 113 days

for non-

responders.

[8][9][10][11]

CR: Complete Remission, CRi: Complete Remission with incomplete count recovery, PR:

Partial Response, MTD: Maximum Tolerated Dose, OS: Overall Survival.

Experimental Protocol: Phase 1B Clinical Trial of OXi4503 and Cytarabine (OXA)[8][10]

Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia (AML) or

Myelodysplastic Syndrome (MDS).

Study Design: Multicenter, Phase 1B dose-escalation study to determine the MTD and safety

profile of the combination.
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Treatment Regimen: OXi4503 was administered in combination with cytarabine (OXA). The

starting dose of OXi4503 was 3.75 mg/m².

Evaluation: Safety, tolerability, and anti-leukemic activity were assessed. Response rates

(CR, CRi, PR) and overall survival were key efficacy endpoints.

Combination with Anti-Angiogenic Agents
Bevacizumab
Combining a VDA like CA4P with an anti-angiogenic agent such as bevacizumab (an anti-

VEGF antibody) offers a complementary approach. While CA4P targets the established tumor

vasculature, bevacizumab inhibits the formation of new blood vessels, potentially preventing

the revascularization of the tumor rim that survives VDA therapy.[3][12][13]

Quantitative Data Summary

Combinatio
n Agent

Patient
Population

CA4P Dose
Bevacizuma
b Dose

Key
Synergistic
Outcome

Reference

Bevacizumab

Advanced

Solid

Malignancies

Recommend

ed Phase II

Dose: 63

mg/m²

10 mg/kg

Sustained

reduction in

tumor

perfusion/vas

cular

permeability

as measured

by DCE-MRI.

Disease

stabilization

in 9 out of 14

patients.

[3][12][14][15]

Experimental Protocol: Phase I Clinical Trial of CA4P and Bevacizumab[3][8][12]

Patient Population: Patients with advanced solid malignancies.
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Study Design: A 2-center, open-label, single-arm, dose-escalation study.

Treatment Regimen:

CA4P administered intravenously (IV) over 10 minutes at escalating doses (45, 54, and 63

mg/m²).

Bevacizumab administered as a 90-minute IV infusion at a constant dose of 10 mg/kg.

CA4P was given as a single agent on day 1, then in combination with bevacizumab every

14 days, with bevacizumab administered four hours after CA4P on day 8 and subsequent

cycles.

Functional Imaging: Dynamic contrast-enhanced MRI (DCE-MRI) was performed at baseline,

after CA4P alone, and after the first combination cycle to assess changes in tumor perfusion

and vascular permeability.

Combination with Radiation Therapy
The synergy between VDAs and radiation is based on the premise that the VDA-induced

hypoxia can sensitize tumors to radiation. Additionally, radiation can damage the tumor

vasculature, an effect that can be potentiated by a VDA.

Quantitative Data Summary

Combinatio
n Agent

Cancer
Model

CA4P Dose
Radiation
Dose

Key
Synergistic
Outcome

Reference

Radiation

C3H Mouse

Mammary

Carcinoma

250 mg/kg Not Specified

Significant

enhancement

of tumor

response to

radiation.

[16]

Experimental Protocol: CA4P and Radiation in a C3H Mouse Mammary Carcinoma Model[16]
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Animal Model: CDF1 mice with transplanted C3H mammary carcinoma.

Treatment Groups:

Control

CA4P alone (250 mg/kg)

Radiation alone

CA4P in combination with radiation

Drug and Radiation Administration:

CA4P was dissolved in saline and injected intraperitoneally.

Tumors were locally irradiated in non-anesthetized mice.

The timing of CA4P administration relative to radiation was varied (before, during, or after).

Endpoints:

Tumor blood perfusion was estimated using ⁸⁶RbCl extraction and Hoechst 33342

fluorescent labeling.

Necrotic fraction was determined from histological sections.

Tumor response was assessed by local tumor control.

Underlying Signaling Pathway: Disruption of VE-
Cadherin Signaling
A key mechanism underlying the vascular-disrupting effects of CA4P is the interference with

vascular endothelial-cadherin (VE-cadherin) signaling.[1][2][17][18] VE-cadherin is a crucial

component of endothelial cell-cell junctions, and its disruption leads to increased permeability

and vascular collapse. CA4P has been shown to rapidly disrupt the engagement of VE-

cadherin, leading to the disassociation of the VE-cadherin/β-catenin/Akt signaling pathway.[2]

[17][18]
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CA4P-Mediated Disruption of VE-Cadherin Signaling.
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This disruption of VE-cadherin signaling explains the selective and rapid effect of

combretastatins on the unstable vasculature of tumors. The synergy with anti-VE-cadherin

antibodies further supports this mechanism, as the combination leads to a marked reduction in

microvessel density.[17]

Conclusion
Combretastatin A-1 Phosphate and its analogs demonstrate significant synergistic anti-tumor

effects when combined with a variety of other therapeutic agents. The combination with

chemotherapy can enhance drug delivery and efficacy, while co-administration with anti-

angiogenic agents provides a complementary attack on the tumor vasculature. Furthermore,

the potentiation of radiation therapy highlights the potential for multi-modal treatment

strategies. The underlying mechanism of vascular disruption through the inhibition of tubulin

polymerization and interference with VE-cadherin signaling provides a strong rationale for

these combination approaches. Further clinical investigation is warranted to optimize dosing

and scheduling and to identify patient populations most likely to benefit from these synergistic

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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